4-Cyclopropylcarbonylamino-2-methoxybenzoic acid
Overview
Description
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclopropylcarbonylamino group and a methoxy group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid typically involves the following steps:
Formation of the Cyclopropylcarbonyl Intermediate: The cyclopropylcarbonyl group can be introduced through the reaction of cyclopropylcarbonyl chloride with an appropriate amine.
Attachment to the Benzoic Acid Core: The intermediate is then reacted with 2-methoxybenzoic acid under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid involves its interaction with specific molecular targets. The cyclopropylcarbonylamino group may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Amino-2-methoxybenzoic acid: Similar structure but with an amino group instead of the cyclopropylcarbonylamino group.
4-Methoxybenzoic acid: Lacks the cyclopropylcarbonylamino group, making it less complex.
2-Methoxybenzoic acid: Similar core structure but without the additional functional groups.
Uniqueness: 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is unique due to the presence of both the cyclopropylcarbonylamino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-2-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-6-8(4-5-9(10)12(15)16)13-11(14)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQOBCXZHIUKJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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